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Compound of Interest

Compound Name: 3,5-Dinitropyridine

Cat. No.: B058125 Get Quote

A detailed guide to the 1H and 13C NMR characterization of 3,5-dinitropyridine, with a

comparative analysis against pyridine, 3,5-dichloropyridine, and 3,5-dimethylpyridine. This

guide provides researchers, scientists, and drug development professionals with a

comprehensive reference, including experimental data and protocols for structural elucidation.

The structural analysis of heterocyclic compounds is a cornerstone of chemical research and

drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential

technique for the unambiguous determination of molecular structure. This guide focuses on the

1H and 13C NMR characterization of 3,5-dinitropyridine, a key intermediate in the synthesis

of various functionalized pyridines. To provide a comprehensive understanding of its spectral

features, a comparative analysis is presented against unsubstituted pyridine and two other 3,5-

disubstituted derivatives: 3,5-dichloropyridine and 3,5-dimethylpyridine. The electron-

withdrawing nitro groups in 3,5-dinitropyridine are expected to significantly influence the

chemical shifts of the pyridine ring protons and carbons, offering valuable insights into

electronic effects within the aromatic system.

Comparative NMR Data
The following tables summarize the reported 1H and 13C NMR chemical shifts for 3,5-
dinitropyridine and the selected reference compounds. These values are crucial for identifying

the presence and substitution pattern of the pyridine ring in novel compounds.

Table 1: 1H NMR Chemical Shift Data (ppm)
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Compound H-2, H-6 H-4 Other Protons Solvent

3,5-

Dinitropyridine
9.65 (d) 9.35 (t) - DMSO-d6

Pyridine 8.52 (d) 7.54 (t) 7.16 (dd, H-3,5) CDCl3

3,5-

Dichloropyridine
8.31 (s) 7.78 (s) - CDCl3

3,5-

Dimethylpyridine
8.13 (s) 6.96 (s) 2.27 (s, CH3) CDCl3

Table 2: 13C NMR Chemical Shift Data (ppm)

Compound C-2, C-6 C-3, C-5 C-4
Other
Carbons

Solvent

3,5-

Dinitropyridin

e

148.5 145.2 128.9 - DMSO-d6

Pyridine[1] 150 124 136 - Not Specified

3,5-

Dichloropyridi

ne

147.5 131.2 138.1 - CDCl3

3,5-

Dimethylpyrid

ine

146.9 132.8 137.4 20.8 (CH3) CDCl3

Experimental Protocols
A standardized protocol is essential for obtaining high-quality and reproducible NMR data. The

following is a general procedure for the acquisition of 1H and 13C NMR spectra for small

organic molecules like the pyridine derivatives discussed.
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Sample Weighing: Accurately weigh 5-25 mg of the compound for 1H NMR and 50-100 mg

for 13C NMR.[2][3]

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can

affect chemical shifts.[2]

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a

clean, dry vial.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a

clean 5 mm NMR tube to remove any particulate matter.[4]

Internal Standard: For precise chemical shift referencing, an internal standard such as

tetramethylsilane (TMS) can be added (typically 1% v/v).[2]

NMR Data Acquisition
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer

(e.g., 300 MHz or higher).

Shimming: The magnetic field homogeneity must be optimized by shimming on the

deuterium lock signal of the solvent to obtain sharp spectral lines.[2]

1H NMR Acquisition Parameters:

Pulse Angle: A 30° or 45° pulse is typically used.

Acquisition Time (AQ): 2-4 seconds.[2]

Relaxation Delay (D1): 1-2 seconds.

Number of Scans (NS): 8-16 scans are usually sufficient for compounds of this nature.[2]

13C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled pulse sequence is standard.
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Pulse Angle: A 30° or 45° pulse is common.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds is a typical starting point.[2]

Number of Scans (NS): A larger number of scans is required due to the low natural

abundance of 13C. This can range from several hundred to several thousand depending

on the sample concentration.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are

referenced to the internal standard or the residual solvent peak.

Structural and Electronic Effects on NMR Spectra
The electron-withdrawing nature of the nitro groups in 3,5-dinitropyridine results in a

significant downfield shift of all proton and carbon signals compared to pyridine. This

deshielding effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions. In

contrast, the electron-donating methyl groups in 3,5-dimethylpyridine cause an upfield shift

(shielding) of the ring protons. The chloro-substituents in 3,5-dichloropyridine exhibit an

intermediate effect.

The logical relationship between the substituent's electronic properties and the resulting NMR

chemical shifts can be visualized as follows:
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Influence of Substituents on Pyridine NMR Chemical Shifts

Substituent at C-3 and C-5

Electron-Donating Group
(e.g., -CH3)

e.g., 3,5-Dimethylpyridine

Electron-Withdrawing Group
(e.g., -NO2, -Cl)

e.g., 3,5-Dinitropyridine,
3,5-Dichloropyridine

Increased Electron Density
(Shielding)

Decreased Electron Density
(Deshielding)

Upfield Shift
(Lower ppm)

Downfield Shift
(Higher ppm)

Click to download full resolution via product page

Caption: Substituent effects on pyridine NMR chemical shifts.

This guide provides a foundational understanding of the NMR characteristics of 3,5-
dinitropyridine in comparison to other substituted pyridines. The provided data and protocols

serve as a valuable resource for the routine analysis and structural confirmation of pyridine-

containing compounds in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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